[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Description
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a pyridine derivative characterized by a bromine substituent at position 5, a dimethylamino group at position 2, and a hydroxymethyl (-CH2OH) group at position 3 of the pyridine ring.
Properties
IUPAC Name |
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKXAKMLYEKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249172-27-7 | |
| Record name | [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 5-position of 2-(dimethylamino)pyridine . The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde or a similar reagent under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol may involve large-scale bromination and hydroxymethylation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Protein Kinase Inhibitors
One of the primary applications of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is in the development of protein kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific kinases involved in tumor growth and proliferation. For instance, the compound has been utilized as an intermediate in synthesizing new classes of protein tyrosine kinase inhibitors, demonstrating potent antitumor activity in preclinical studies .
Case Study: Antitumor Evaluation
In a study evaluating a series of protein tyrosine kinase inhibitors, this compound was incorporated into the molecular framework, leading to compounds with IC50 values indicating effective inhibition of cell growth in various cancer cell lines. The synthesis involved multiple steps, including the use of reducing agents like sodium borohydride to facilitate the formation of the desired active compounds .
Organic Synthesis
Synthesis of Novel Pyridine Derivatives
The compound serves as a key building block in the synthesis of novel pyridine derivatives through palladium-catalyzed reactions such as Suzuki cross-coupling. This method allows for the efficient formation of complex structures that are valuable in drug development and materials science. The derivatives synthesized from this compound have shown promising biological activities, including anti-thrombolytic properties and biofilm inhibition .
Data Table: Synthesis Outcomes
| Reaction Type | Yield (%) | Biological Activity |
|---|---|---|
| Suzuki Cross-Coupling | 70 | Anti-thrombolytic |
| Palladium-Catalyzed | 65 | Biofilm inhibition |
Biochemical Research
Inhibition of Protein Methyltransferases
Recent studies have highlighted the potential of this compound as an inhibitor of protein methyltransferases (PRMTs), which are implicated in various diseases, including cancer. The compound's ability to disrupt protein-protein interactions within methyltransferase complexes makes it a candidate for further investigation as a therapeutic agent .
Case Study: PRMT5 Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit PRMT5, a critical enzyme involved in oncogenic signaling pathways. The selectivity and potency of these compounds were assessed using biochemical assays, revealing promising results that warrant further exploration in clinical settings .
Material Science Applications
Chiral Dopants for Liquid Crystals
The unique structural properties of this compound make it suitable for use as a chiral dopant in liquid crystal displays (LCDs). The compound's ability to influence the optical properties of liquid crystals can enhance display performance, making it valuable in electronic applications .
Mechanism of Action
The mechanism of action of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and dimethylamino groups play a crucial role in its reactivity and binding affinity to various biological targets. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Variations
Key structural analogs share the pyridine core with substituents at positions 2, 3, and 5. Below is a comparative analysis based on substituents, molecular weight (MW), and applications:
Table 1: Structural and Functional Comparison
Commercial Availability and Cost
The target compound is listed as discontinued, whereas its analogs remain available:
- (5-Bromo-2-chloropyridin-3-yl)methanol: $240–$3000 per 1–25 g
- (5-Bromo-3-methoxypyridin-2-yl)methanol: $400–$4800 per 1–25 g
- (6-Bromo-5-methoxypyridin-2-yl)methanol: $420–$5040 per 1–25 g
Biological Activity
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with dimethylamine and subsequent reduction to form the corresponding alcohol. Various synthetic approaches have been documented, highlighting the compound's versatility in creating derivatives with enhanced biological activity.
Antitumor Activity
Research has demonstrated that compounds related to this compound exhibit significant antitumor properties. In vitro studies have shown that such derivatives can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| HepG2 | 3.103 | More potent than Sunitinib (29.257) |
| A549 | 3.721 | More potent than Sunitinib (31.594) |
| Skov-3 | 4.500 | Comparable activity levels |
These results indicate that modifications to the pyridine structure can lead to enhanced potency against specific cancer types, suggesting a promising avenue for further research into targeted therapies .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of various derivatives of this compound on HepG2 and A549 cell lines. The results indicated that certain modifications led to enhanced efficacy, with IC50 values significantly lower than established chemotherapeutics like Sunitinib. This underscores the potential for developing more effective cancer treatments based on this scaffold .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial activity of several derivatives against Chlamydia and other pathogens. The results showed that these compounds not only inhibited bacterial growth but also demonstrated selective action against Chlamydia, suggesting their utility in treating infections caused by this pathogen .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, and what mechanistic insights are critical for optimizing yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, bromine substitution at the 5-position of pyridine derivatives can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . The dimethylamino group is introduced via reductive amination or direct alkylation of a pyridine precursor. Key considerations include protecting the methanol group during functionalization to avoid side reactions. Reaction optimization (e.g., temperature, solvent polarity) is critical, as competing pathways may lead to byproducts like methoxy or unsubstituted analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The dimethylamino group appears as a singlet at ~2.8–3.2 ppm (¹H) and ~40–45 ppm (¹³C). The pyridine ring protons show splitting patterns dependent on substitution (e.g., J coupling for adjacent Br and dimethylamino groups).
- MS (ESI) : The molecular ion peak [M+H]⁺ at m/z 231 (exact mass: 230.04) confirms the molecular formula (C₈H₁₀BrN₂O). Fragmentation patterns reveal loss of Br (~80 Da) or the methanol group (~32 Da) .
- FT-IR : Stretching vibrations for -OH (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) are critical for functional group identification.
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 5-bromo group serves as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling access to diversely functionalized pyridines. Bromine’s electronegativity activates the pyridine ring toward nucleophilic attack, but steric hindrance from the dimethylamino group may slow reactions. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance selectivity .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?
- Methodological Answer : The bromine atom’s high electron density can cause absorption errors in X-ray diffraction. SHELXL mitigates this via empirical absorption corrections (e.g., SADABS). Hydrogen bonding between the methanol -OH and dimethylamino N may induce disorder; SHELX’s rigid-body refinement and restraints (e.g., DFIX) improve model accuracy. For twinned crystals, SHELXD’s dual-space algorithm aids in structure solution .
Q. How does the dimethylamino group modulate the compound’s electronic properties and potential as an organocatalyst?
- Methodological Answer : The dimethylamino group donates electron density via resonance, increasing the pyridine ring’s basicity and nucleophilicity. This enhances its utility in asymmetric catalysis (e.g., enantioselective alkylation). Computational studies (DFT) reveal HOMO localization on the dimethylamino N, suggesting sites for substrate activation. Comparative studies with methoxy or unsubstituted analogs show reduced catalytic efficiency, highlighting the dimethylamino group’s critical role .
Q. What strategies optimize diastereoselectivity in reactions involving this compound as a chiral building block?
- Methodological Answer : Chiral auxiliaries or asymmetric induction via neighboring group participation can enhance diastereoselectivity. For example, Ugi reactions using enantiopure α-amino acids and tert-butyl isocyanide achieve up to 92:8 dr (diastereomeric ratio) by leveraging steric effects from the dimethylamino group. Solvent polarity (e.g., DMF vs. THF) and temperature gradients further refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
